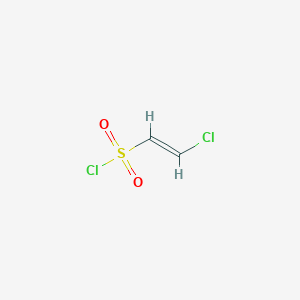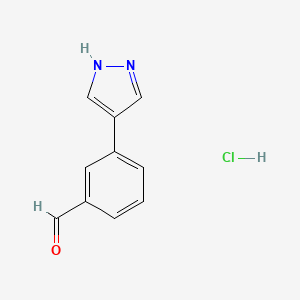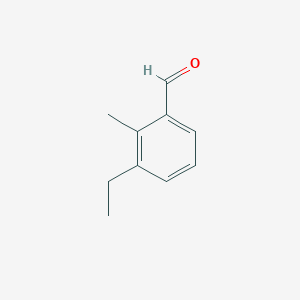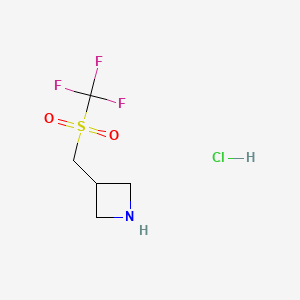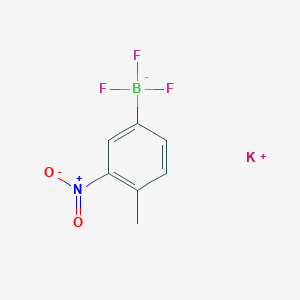
Potassium trifluoro(4-methyl-3-nitrophenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methyl-3-nitrophenyl)boranuide typically involves the reaction of 4-methyl-3-nitrophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-methyl-3-nitrophenyl)boranuide follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-3-nitrophenylboronic acid.
Reduction: Formation of 4-methyl-3-aminophenyltrifluoroborate.
Substitution: Formation of various substituted phenyltrifluoroborates depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide has several applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-methyl-3-nitrophenyl)boranuide involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the trifluoroborate group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-nitrophenyl)boranuide
- Potassium trifluoro(4-nitrophenyl)boranuide
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(4-methylphenyl)boranuide
Uniqueness
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. The trifluoroborate group also enhances the compound’s stability and compatibility with various reaction conditions.
Properties
Molecular Formula |
C7H6BF3KNO2 |
|---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methyl-3-nitrophenyl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14;/h2-4H,1H3;/q-1;+1 |
InChI Key |
JIVUELTZMLHEFA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)[N+](=O)[O-])(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
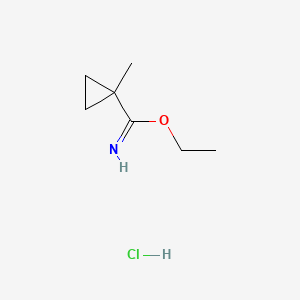
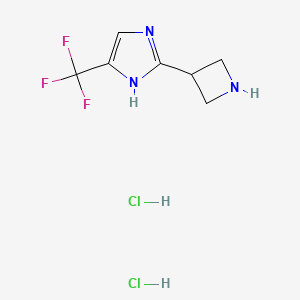
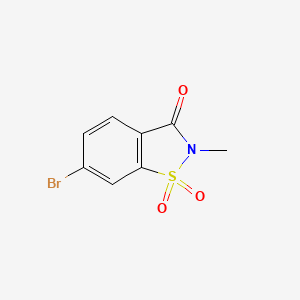
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
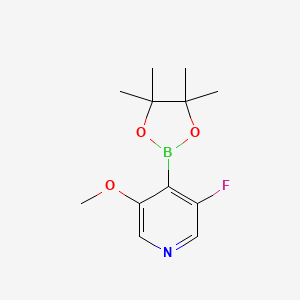

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
